2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile
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Overview
Description
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three methyl groups attached to the pyrazole ring and an acetonitrile group at the 4-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are simple, metal-free, and do not require acid or base catalysis, making it an environmentally friendly process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot solvent-free synthesis. This method involves the use of a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation. The reaction yields are typically high, ranging from 74% to 90%, and the process is characterized by its simplicity, extensive substrate compatibility, and good yields .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, α, β-unsaturated aldehydes or ketones, and catalysts such as vitamin B1 and H3[PW12O40]/SiO2. The reactions are typically carried out under mild conditions, often involving microwave irradiation to enhance reaction rates and yields .
Major Products Formed
Scientific Research Applications
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and physical properties. These interactions can influence various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile include:
- 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylamine
- 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propylamine
- (1,5-dimethyl-1H-pyrazol-3-yl)methylamine
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Uniqueness
What sets this compound apart from its similar compounds is the presence of the acetonitrile group, which imparts unique reactivity and functionalization potential. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-8(4-5-9)7(2)11(3)10-6/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCMSQAKHJTWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113619-01-5 |
Source
|
Record name | 2-(trimethyl-1H-pyrazol-4-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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